![molecular formula C15H14N2OS B14234452 N-[2-(Methylcarbamothioyl)phenyl]benzamide CAS No. 396716-38-4](/img/structure/B14234452.png)
N-[2-(Methylcarbamothioyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Methylcarbamothioyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a phenyl ring, which is further substituted with a methylcarbamothioyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Methylcarbamothioyl)phenyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Methylcarbamothioyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using persulfate-activated charcoal mixtures.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Persulfate-activated charcoal mixtures in aqueous acetonitrile solution at 50°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents and nucleophiles under mild conditions.
Major Products Formed
Oxidation: Sulfonated benzo[d][1,3]oxazines.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated benzamides or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Methylcarbamothioyl)phenyl]benzamide is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Methylcarbamothioyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-[2-(Methylcarbamothioyl)phenyl]benzamide is unique due to its methylcarbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
396716-38-4 |
|---|---|
Fórmula molecular |
C15H14N2OS |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
N-[2-(methylcarbamothioyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-16-15(19)12-9-5-6-10-13(12)17-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) |
Clave InChI |
IFRHFWHGEOKJFZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


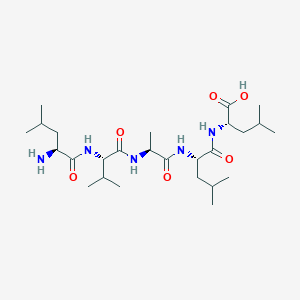
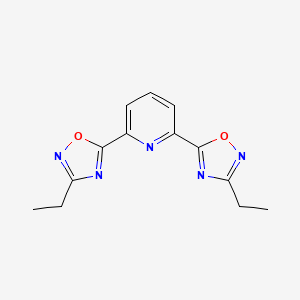
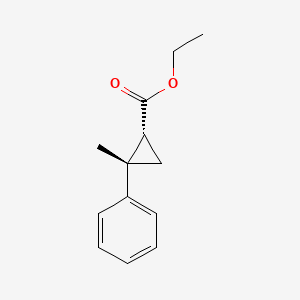
![3-Formyl-2,3,4,5-tetrahydro-1H-benzo[D]azepine-7-carboxylic acid](/img/structure/B14234380.png)
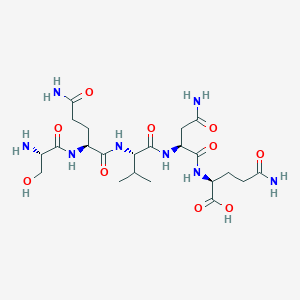
![Dimethyl[3-(pentafluorophenyl)propyl]silanol](/img/structure/B14234389.png)

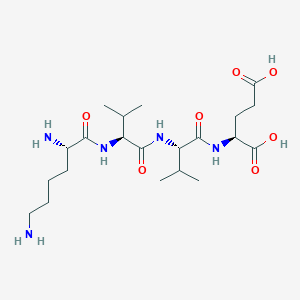

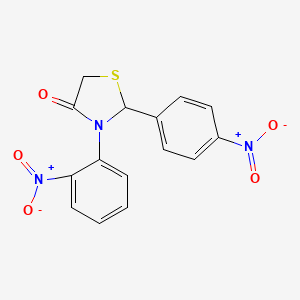

![5,8-Quinolinedione, 6-[(2,3,4-trifluorophenyl)amino]-](/img/structure/B14234431.png)
![1H-Pyrrole, 2-[(3,4-dihydro-3,3,5-trimethyl-2H-pyrrol-2-yl)methyl]-](/img/structure/B14234439.png)
![2,2'-{[4,4-Bis(4-hydroxyphenyl)pentanoyl]azanediyl}diacetic acid](/img/structure/B14234447.png)
